(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim

Description

Properties

IUPAC Name |

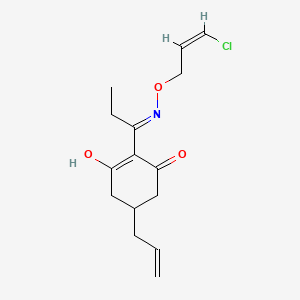

2-[(E)-N-[(Z)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-prop-2-enylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-3-6-11-9-13(18)15(14(19)10-11)12(4-2)17-20-8-5-7-16/h3,5,7,11,18H,1,4,6,8-10H2,2H3/b7-5-,17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXQXCGGQACYLR-YQEFMUHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\OC/C=C\Cl)/C1=C(CC(CC1=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747529 | |

| Record name | 2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111031-61-9 | |

| Record name | 2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Propionyl Chloride/Anhydride Method

This route, detailed in CN111217728A, involves acid-catalyzed cyclization and acylation:

-

Acidification of Precursor : Compound A (6-ethylthio-3-en-2-heptanone) is treated with hydrochloric acid (pH 3–5) to yield compound B (3-hydroxy-5-prop-2-enylcyclohex-2-en-1-one).

-

Acylation Reaction : Compound B reacts with propionyl chloride or propionic anhydride in toluene at 60–80°C, catalyzed by ZSM-5 or H-ZSM-5 molecular sieves (5–10 wt%). Dropwise addition over 2–4 hours prevents exothermic runaway.

-

Workup : The mixture is cooled to 25°C, filtered to remove catalysts, and washed with sodium bicarbonate. Vacuum distillation isolates the product (compound D) with 92–95.2% yield and 99.5% HPLC purity.

Racemic Clethodim Synthesis and Resolution

As per EP1296556B1, enantiomerically pure (-)-clethodim is obtained via:

-

Thioether Formation : Ethanethiol and crotonaldehyde react in dichloromethane with triethylamine (10 mol%), producing 3-ethylthiobutanal (ETB) spontaneously.

-

Cyclohexanedione Synthesis : ETB condenses with methyl acetoacetate under basic conditions (NaOH, methanol), followed by phosphoric acid-catalyzed dehydration to form 6-ethylthio-3-en-2-heptanone.

-

Oxime Etherification : The trione intermediate reacts with 3-chloropropenyl-oxyamino hydrochloride in a hexanes-water system (pH 5.5–6.0, buffered with acetic acid). After 12-hour stirring, the organic layer is basified (pH 12–14) with NaOH, yielding (-)-clethodim (85–90% yield, 98% purity).

Catalytic Systems and Reaction Conditions

The ZSM-5 catalyst enhances acylation efficiency by providing Brønsted acid sites, reducing side reactions like ketone dimerization. In contrast, triethylamine facilitates nucleophilic addition in thioether formation but requires strict moisture control.

Purification and Isolation Techniques

-

Vacuum Distillation : Removes low-boiling impurities (e.g., unreacted propionyl chloride, bp 80°C) while preserving product stability.

-

Solvent Extraction : Hexanes-water partitioning separates hydrophilic byproducts (e.g., sodium chloride) from the hydrophobic product.

-

Crystallization : Ethanol recrystallization at -20°C yields needle-like crystals with >99% stereochemical purity.

Analytical Methods for Quality Control

-

HPLC Analysis :

-

Chiral Purity Assessment :

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The propionyl chloride method achieves higher yields (95.2%) due to heterogeneous catalysis, minimizing side reactions. The racemic route’s lower yield (85–90%) stems from equilibrium limitations in oxime etherification.

Stereochemical Control

Racemic resolution requires chiral chromatography, adding cost and complexity. In contrast, ZSM-5-catalyzed acylation preserves configuration through steric hindrance at acid sites.

Challenges and Optimization Strategies

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The presence of double bonds and a chlorinated side chain makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the double bonds or the ketone groups, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorinated side chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amines.

Scientific Research Applications

(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its reactive functional groups. The double bonds and chlorinated side chain can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim and Related Compounds

| Compound Name | Key Substituents | CAS Number | Biological Activity Notes |

|---|---|---|---|

| Clethodim | 5-(2-(ethylthio)propyl), 3-chloro-2-propenyloxy | 99129-21-2 | Herbicidal activity via ACCase inhibition |

| Clethodim Sulfoxide | 5-(2-(ethylsulfoxo)propyl) | RE-45524 | Oxidized metabolite; reduced herbicidal potency |

| Clethodim Sulfone | 5-(2-(ethylsulfono)propyl) | RE-47253 | Terminal metabolite; negligible activity |

| This compound | 5-(2-propenyl), no ethylthio | 111031-61-9 | Altered metabolic stability; unknown efficacy |

| Oxaccle (6,7-dihydro-4(5H)-benzoxazole) | Benzoxazole core, no cyclohexenone | 1641-88-7 | Structural analog with distinct MOA |

Key Observations:

Substituent Impact: The absence of the ethylthio group in this compound eliminates a key metabolic target. In clethodim, the ethylthio group undergoes oxidation to sulfoxide and sulfone metabolites, which are critical for residue analysis and environmental monitoring .

Stereochemical Influence :

- The (Z)-configuration at the C=N bond differentiates it from the (E)-isomer dominant in commercial clethodim. Stereochemistry affects molecular geometry and binding affinity to ACCase enzymes, a target for cyclohexanedione herbicides .

Metabolic Pathways :

- Clethodim metabolites retain the 5-(2-ethylthiopropyl) moiety, which is converted to detectable derivatives (e.g., DME and DME-OH) during residue analysis. The absence of this moiety in this compound suggests divergent metabolic fates, possibly avoiding standard detection methods .

Environmental and Toxicological Profiles

- Clethodim : Rapidly metabolized in plants and animals, with sulfoxides and sulfones as primary breakdown products. Establishes residues in crops (e.g., leafy greens, legumes) at regulated tolerances (0.35–12.0 ppm) .

- This compound: Limited ecotoxicological data exist. Its structural divergence implies reduced persistence in aquatic systems compared to clethodim, which photolyzes into chlorinated byproducts .

Regulatory and Analytical Considerations

- Clethodim’s regulatory framework (e.g., EPA tolerances) focuses on metabolites containing the ethylthio moiety, which are irrelevant to this compound .

- Analytical challenges arise in detecting the (Z)-isomer due to overlapping chromatographic signals with the (E)-form. Advanced stereospecific methods (e.g., chiral chromatography) are required .

Biological Activity

(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim is a derivative of clethodim, a systemic post-emergent herbicide primarily used for controlling grass weeds in various crops. Understanding the biological activity of this compound is crucial for evaluating its efficacy and environmental impact. This article reviews the current research findings on the biological activity of this compound, including its herbicidal properties, metabolic pathways, and toxicological effects.

Herbicidal Activity

This compound exhibits significant herbicidal activity, particularly against grass species. The mechanism of action is primarily through the inhibition of acetyl-coenzyme A carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants.

Efficacy Studies

Research indicates that this compound performs comparably or superiorly to clethodim in controlling specific weed species. For instance, a study demonstrated that this compound showed effective post-emergent activity at dosages ranging from 150 to 300 g ai/ha, significantly impacting barnyard grass (Echinochloa crus-galli) and other common weeds in agricultural settings .

Table 1: Comparative Herbicidal Efficacy of this compound and Clethodim

| Compound | Dosage (g ai/ha) | Target Species | Efficacy (%) |

|---|---|---|---|

| This compound | 150-300 | Barnyard Grass | 85-95 |

| Clethodim | 150-300 | Barnyard Grass | 80-90 |

Toxicological Effects

Toxicological assessments have shown that this compound can affect non-target plant species and may lead to physiological stress. In studies involving Brassica napus (oilseed rape), exposure to higher concentrations resulted in reduced photosynthetic rates, chlorophyll content, and increased lipid peroxidation .

Case Studies

- Brassica napus Exposure : A study evaluated the effects of varying concentrations of clethodim on Brassica napus seedlings. The results indicated that concentrations above 1.3 μg/10 mL led to significant growth inhibition and physiological damage due to oxidative stress .

- Environmental Impact Assessment : Another study focused on the persistence of clethodim in aquatic environments, highlighting its potential as a contaminant due to its high water solubility and tendency to photolyze into more persistent metabolites .

Table 2: Toxicological Effects on Brassica napus

| Concentration (μg/10 mL) | Photosynthetic Rate (%) | Chlorophyll Content (%) | Lipid Peroxidation (mmol/g FW) |

|---|---|---|---|

| 0.0 | 100 | 100 | 0.05 |

| 0.5 | 95 | 98 | 0.06 |

| 1.0 | 85 | 90 | 0.08 |

| 1.3 | 70 | 75 | 0.12 |

Q & A

Q. What is the chemical structure of (Z)-des(ethylthio)-5-(2-propenyl) clethodim, and how does it differ from the (E)-isomer?

The compound is a cyclohexanedione oxime herbicide with a stereospecific C=N double bond. The (Z)-isomer differs from the (E)-isomer in the spatial arrangement of the 3-chloroallyloxyimino group. The (Z)-configuration places the chloroallyloxy group and the propyl chain on the same side of the double bond, altering photostability and biological activity compared to the (E)-isomer. Structural confirmation requires nuclear magnetic resonance (NMR) or X-ray crystallography, as stereochemistry impacts degradation kinetics and herbicidal efficacy .

Q. What analytical methods are recommended for quantifying this compound and its isomers in environmental samples?

High-performance liquid chromatography (HPLC) with UV detection is widely used. For isomer differentiation, reverse-phase columns (C18) with acetonitrile/water gradients achieve baseline separation. Photodegradation studies employ mass spectrometry (MS) to identify breakdown products, such as sulfoxides and sulfones, which retain the cyclohexenone backbone . Calibration standards must account for stereochemical purity, as commercial formulations may contain mixed isomers .

Q. How is the environmental persistence of this compound assessed in soil and aquatic systems?

Laboratory-scale studies simulate hydrolysis (pH 5–9) and photolysis (UV light at 254 nm) to measure half-lives. In aquatic environments, photodegradation is accelerated under acidic conditions (pH 5), with a half-life of 2.4 hours, compared to 3.2 hours at pH 7. Soil adsorption coefficients (Koc) are determined via batch equilibrium experiments, accounting for organic matter content .

Advanced Research Questions

Q. What experimental designs are optimal for studying the photodegradation pathways of this compound under varying environmental conditions?

Controlled photolysis experiments should use xenon arc lamps to simulate sunlight, with adjuvants (e.g., LI700 or Agrioil) added to mimic field conditions. Reaction kinetics are monitored via HPLC-MS, identifying intermediates like 5-(2-ethylthiopropyl)-3-hydroxycyclohexenone. Quantum yield calculations and QSAR models predict ecotoxicity of photoproducts, which often exhibit higher aquatic toxicity than the parent compound .

Q. How do pH levels and adjuvants influence the photodegradation rate of this compound in aqueous environments?

Acidic conditions (pH 5) catalyze cleavage of the oxime ether bond, while adjuvants like LI700 increase degradation rates by 7–27-fold via photosensitization. Experimental protocols should include buffer-adjusted solutions (pH 5–7) under UV light, with adjuvant concentrations reflecting field application rates (e.g., 1% v/v). Degradation products are quantified using time-resolved MS/MS to track sulfoxidation and dechlorination pathways .

Q. What molecular mechanisms underlie resistance to this compound in grass weeds like Lolium rigidum?

Target-site resistance arises from mutations in the plastidic acetyl-CoA carboxylase (ACCase) gene. Key substitutions include aspartate-2078-glycine (D2078G) and cysteine-2088-arginine (C2088R), which reduce herbicide binding affinity. Resistance is confirmed via ACCase enzyme assays (IC50 values) and allele-specific PCR to detect homozygous/heterozygous mutations. Cross-resistance profiles to other ACCase inhibitors (e.g., diclofop) are evaluated using dose-response curves .

Q. How can researchers evaluate the ecotoxicological risks of this compound photoproducts in non-target organisms?

Daphnia magna acute toxicity tests (48-hour EC50) and algal growth inhibition assays (72-hour) are standardized for photoproducts. QSAR models prioritize metabolites with high logKow (>3) or electrophilic functional groups (e.g., sulfones). Chronic exposure studies in fish (OECD 210) assess bioaccumulation potential, with LC-MS used to quantify tissue residues .

Q. What regulatory considerations apply to residue analysis of this compound in crops?

The EPA mandates tolerances for the sum of clethodim isomers and metabolites containing the cyclohexenone moiety (e.g., 5-(2-ethylthiopropyl)-5-hydroxycyclohexenone). Residue methods must validate recovery rates (70–120%) in matrices like leafy greens and legumes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards ensures precision at 0.01 ppm detection limits .

Methodological Notes

- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IC) for isomer separation, as commercial standards may lack stereochemical purity .

- Resistance Screening : Combine whole-plant bioassays (e.g., 60 g ha<sup>−1</sup> field rate) with genotyping to detect ACCase mutations .

- Photolysis Protocols : Include dark controls to distinguish photolytic vs. hydrolytic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.